Tert-butyl 3-benzylimidazolidine-1-carboxylate

Catalog No.
S1535146
CAS No.
623943-75-9
M.F
C15H22N2O2
M. Wt
262.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 3-benzylimidazolidine-1-carboxylate

CAS Number

623943-75-9

Product Name

Tert-butyl 3-benzylimidazolidine-1-carboxylate

IUPAC Name

tert-butyl 3-benzylimidazolidine-1-carboxylate

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-16(12-17)11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3

InChI Key

OSIWDWJGKVEDRT-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCN(C1)CC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C1)CC2=CC=CC=C2

Application in Catalysis

Scientific Field: Organometallic Chemistry

Application Summary: This compound is used in catalysis, particularly in palladium-catalyzed Heck and Suzuki coupling reactions. The tert-butyl groups provide steric bulk that can enhance the selectivity of the catalytic process.

Results and Outcomes: The use of Tert-butyl 3-benzylimidazolidine-1-carboxylate in catalysis has led to improved yields and selectivity in coupling reactions. The compound’s robustness allows for its use in various reaction conditions, providing versatility to the chemist .

Tert-butyl 3-benzylimidazolidine-1-carboxylate is a chemical compound with the molecular formula C15H22N2O2C_{15}H_{22}N_{2}O_{2} and a molecular weight of 262.35 g/mol. It features an imidazolidine ring, which is a five-membered ring containing two nitrogen atoms, making it a valuable intermediate in organic synthesis. The compound is characterized by its tert-butyl and benzyl substituents, which contribute to its unique properties and reactivity. Its structure allows for various interactions with biological targets, rendering it significant in pharmaceutical research and development.

Tert-butyl 3-benzylimidazolidine-1-carboxylate can undergo several chemical transformations:

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to yield various reduced forms.
  • Substitution Reactions: The benzyl group can be replaced with other functional groups through nucleophilic substitution reactions, allowing for the modification of its chemical properties .

The biological activity of tert-butyl 3-benzylimidazolidine-1-carboxylate is primarily linked to its role as a ligand in enzyme inhibition studies. The imidazolidine ring facilitates interactions with enzymes and proteins, potentially inhibiting their activity through mechanisms such as hydrogen bonding and hydrophobic interactions. This makes it a candidate for further exploration in drug design and development .

The synthesis of tert-butyl 3-benzylimidazolidine-1-carboxylate typically involves the reaction of tert-butyl imidazolidine-1-carboxylate with benzyl bromide under basic conditions. Commonly used bases include potassium carbonate or sodium hydride, and the reaction is usually performed in organic solvents like dichloromethane or tetrahydrofuran. This method allows for efficient formation of the desired product while maintaining high yields .

Tert-butyl 3-benzylimidazolidine-1-carboxylate has several applications across different fields:

  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
  • Biological Studies: The compound is utilized in studying enzyme mechanisms and developing enzyme inhibitors, contributing to advancements in medicinal chemistry.
  • Industrial Use: It is employed in producing specialty chemicals and serves as a precursor in various industrial applications .

Studies involving tert-butyl 3-benzylimidazolidine-1-carboxylate focus on its interaction with biological macromolecules. The imidazolidine structure allows it to engage with specific molecular targets, which can lead to insights into enzyme inhibition pathways. Understanding these interactions is crucial for optimizing its use in drug development and therapeutic applications .

Tert-butyl 3-benzylimidazolidine-1-carboxylate can be compared to several similar compounds based on structural similarities and functional groups:

Compound NameSimilarity Index
Tert-butyl 3-phenylimidazolidine-1-carboxylate0.85
Tert-butyl 3-methylimidazolidine-1-carboxylate0.82
Tert-butyl 3-ethylimidazolidine-1-carboxylate0.80
Tert-butyl 4-benzylpiperazine-1-carboxylate0.86
Tert-butyl (2-(benzylamino)ethyl)carbamate0.81

The uniqueness of tert-butyl 3-benzylimidazolidine-1-carboxylate lies in its specific benzyl group, which provides distinct interaction profiles compared to its analogs. This characteristic may enhance its efficacy as an enzyme inhibitor or in other biological applications, setting it apart from similar compounds .

XLogP3

2.5

Wikipedia

Tert-butyl 3-benzylimidazolidine-1-carboxylate

Dates

Modify: 2023-08-15

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